molecular formula C7H7Cl2N3O2S B103838 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine CAS No. 145783-14-8

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Cat. No. B103838
M. Wt: 268.12 g/mol
InChI Key: DDEDQHVHVPJFAC-UHFFFAOYSA-N
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Description

The compound of interest, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine, is a pyrimidine derivative that is significant in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of small molecule anticancer drugs. Pyrimidine itself is a heterocyclic aromatic organic compound similar to pyridine and benzene. The presence of chloro, nitro, and propylthio substituents on the pyrimidine ring can significantly alter its chemical properties and reactivity, making it a valuable compound for further chemical transformations .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides involves the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine as a starting material, which undergoes reactions with amines, followed by a palladium-catalyzed Sonagashira coupling reaction and cyclization to yield the final products . Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves halogenation, coupling, and nucleophilic reactions, starting from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione . These methods demonstrate the versatility of pyrimidine derivatives in organic synthesis and their potential for creating diverse molecular libraries .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of substituents that can influence the electronic distribution and intermolecular interactions within the compound. For example, symmetrically 4,6-disubstituted 2-aminopyrimidines exhibit polarized molecular-electronic structures, which lead to extensive charge-assisted hydrogen bonding and the formation of supramolecular structures . The crystal structure of related compounds, such as those derived from 2-chloro-5-nitro pyridine, reveals specific dihedral angles and conformational features that are crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are essential for the synthesis of pharmacologically active compounds. Reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols result in regio- and stereoselective addition reactions, forming syn- or anti-addition products depending on the nature of the amine or thiol . Additionally, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines leads to the substitution of chlorine atoms and the formation of triazolo pyrido[2,3-d]pyrimidines upon further reaction with amyl nitrite .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine and related compounds are influenced by their functional groups and molecular structure. The presence of electron-withdrawing groups such as nitro and chloro can increase the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The propylthio group can provide lipophilicity and potential sites for further chemical modification. These properties are crucial for the compound's solubility, stability, and reactivity, which are important parameters in drug design and synthesis .

Scientific Research Applications

LC-QTOF-MS/MS Method Development for DPP Detection

  • A study by Moorthy, Ali, & Reddy (2022) developed and validated a new LC-QTOF-MS/MS method for identifying and quantitatively determining DPP as a genotoxic impurity in ticagrelor active pharmaceutical ingredient (API). This method is significant for ensuring the purity and safety of pharmaceutical products.

Synthesis of Drug-like Small Molecules

  • Research by Rao, Reddy, Nagaraju, & Maddila (2021) demonstrated the synthesis of a small molecular library based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines analogues. This synthesis is vital for the development of new pharmaceuticals.

Synthesis of Pyrimidin-7-one Oxides

  • A method for utilizing DPP in the synthesis of polysubstituted pyrrolo[3,2-d]pyrimidin-7-one oxides was reported by Čikotienė, Pudziuvelyte, & Brukštus (2008). This synthesis is crucial for the creation of compounds with potential biological activity.

Influence on DNA Methylation

  • A study conducted by Grigoryan et al. (2012) investigated the reaction of DPP derivatives with carbonyl compounds and their influence on DNA methylation, indicating its potential in biological research and cancer therapy.

Synthesis of Antitumor Compounds

  • Grigoryan et al. (2000) synthesized a series of 5-nitropyrimidines, including DPP derivatives, and studied their antitumor activity. This research is important for developing new cancer therapies.

Nonlinear Optical Material Study

  • An analysis by Murthy et al. (2019) on the structural, spectroscopic, and reactivity characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, derived from DPP, revealed its potential as a nonlinear optical material.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is an important intermediate in the synthesis of ticagrelor, a drug used for the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . The development of efficient and safe processes for the synthesis of this compound is crucial for the pharmaceutical industry .

properties

IUPAC Name

4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEDQHVHVPJFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624098
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

CAS RN

145783-14-8
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145783-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MK Moorthy, SM Ali, GVS Reddy - Biomedical Chromatography, 2022 - Wiley Online Library
The foremost objective of the present study was to develop and validate a new LC–QTOF–MS/MS method for the identification and quantitative determination of 4,6‐dichloro‐5‐nitro‐2‐(…
GB Shinde, PK Mahale, SA Padaki… - …, 2015 - springerplus.springeropen.com
An efficient, safe and improved process for the preparation of ticagrelor 1, a platelet aggregation inhibitor is described. Synthesis comprises the condensation of pyrimidine amine …
Number of citations: 11 springerplus.springeropen.com
MA Shaik, KM Manchuri… - Journal of Liquid …, 2023 - Taylor & Francis
A selective and sensitive new reversed-phase method was developed and validated by using Waters Acquity UHPLC system coupled with Waters Micromass Quattro PremierXE (MS/…
Number of citations: 2 www.tandfonline.com
ZH Zhou, YB Xu, SM Wu, WJ Ling, L Zhang… - Pharmaceutical …, 2022 - thieme-connect.com
This work aimed to explore a novel protocol for selective reduction of the nitro group on the aromatic ring while remaining the ester group unaffected. In this study, NaBH 4 -FeCl 2 was …
Number of citations: 2 www.thieme-connect.com
M Khalikova, J Jireš, O Horáček… - Mass Spectrometry …, 2023 - Wiley Online Library
The role of mass spectrometry (MS) has become more important in most application domains in recent years. Pharmaceutical analysis is specific due to its stringent regulation …
SV Rao, RK Dubey, CA Kumar… - Rasayan Journal of …, 2018 - rasayanjournal.co.in
Cost effective, robust manufacturing process is developed for N-alkylation of compound 6 and 7 with commercially available reagent/base like DBU, TEA and ethanol used as a solvent. …
Number of citations: 1 www.rasayanjournal.co.in
G Ndrepepa, A Kastrati, M Menichelli… - Cardiovascular …, 2020 - jacc.org
Objectives The aim of this study was to assess the efficacy and safety of ticagrelor versus prasugrel in patients with diabetes mellitus (DM) presenting with acute coronary syndromes (…
Number of citations: 38 www.jacc.org
AS Khile, J Patel, N Trivedi, NS Pradhan - PCT Int Appl WO, 2011
Number of citations: 2

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